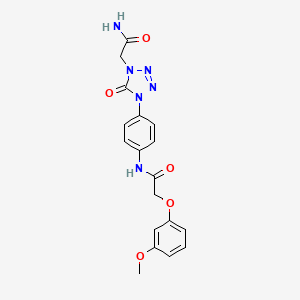

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5/c1-28-14-3-2-4-15(9-14)29-11-17(26)20-12-5-7-13(8-6-12)24-18(27)23(21-22-24)10-16(19)25/h2-9H,10-11H2,1H3,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSJFGSFNXBIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, also known by its CAS number 1396749-67-9, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.4 g/mol. The compound features a tetrazole ring, which is often associated with various biological activities, including enzyme inhibition and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O5 |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1396749-67-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have shown moderate anti-proliferative effects by disrupting tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Activation of Antioxidant Pathways : The presence of the methoxy group may enhance the compound's ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

- Enzyme Inhibition : The tetrazole moiety may facilitate interactions with enzyme active sites, potentially inhibiting enzymes involved in tumor progression.

Anticancer Studies

Recent studies have evaluated the anticancer potential of this compound across various cancer cell lines. For instance:

- Cell Line Testing : In vitro tests demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The IC50 values ranged from 0.5 to 10 µM depending on the specific cell line .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at various positions can significantly influence its biological activity:

- Tetrazole Ring : Essential for anticancer activity; modifications can enhance or reduce potency.

- Methoxy Group : Contributes to improved solubility and bioavailability, enhancing therapeutic effects.

- Amino Acids Modifications : Alterations in the amino acid side chains can lead to variations in cytotoxicity and selectivity towards different cancer types.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Tetrazole Derivatives : A study explored a series of tetrazole derivatives and found that those resembling this compound exhibited potent anti-cancer properties with minimal toxicity to normal cells .

- Mechanistic Insights : Research utilizing molecular dynamics simulations indicated that these compounds interact predominantly through hydrophobic contacts with target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide may exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, showing promising results in vitro. For instance, compounds with similar structures have demonstrated inhibition rates against multiple cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound is also being studied for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. This includes the formation of the tetrazole ring through reactions with sodium azide and subsequent coupling reactions to introduce the phenolic components .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Thiazolidinone Derivatives Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) share an acetamide backbone but replace the tetrazole with a thiazolidinone ring. These derivatives exhibit hypoglycemic activity, likely via PPAR-γ agonism, with IC₅₀ values in the micromolar range .

B. Oxazolone-Based Analogues Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) feature an oxazolone core. These are synthesized via acetic acid/sodium acetate-mediated cyclization and show anti-inflammatory activity. The oxazolone’s conjugated system may enhance π-π stacking in receptor binding, contrasting with the tetrazole’s hydrogen-bonding capacity .

Functional Group Variations

A. Methoxyphenoxy vs. Ethoxyphenyl Substituents The compound N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide () replaces the 3-methoxyphenoxy group with an ethoxyphenyl moiety. This substitution reduces molecular weight (310.39 g/mol vs. ~420 g/mol for the target compound) and alters H-bonding (2 donors/5 acceptors vs.

B. Sulfamoyl vs. Amino-oxoethyl Groups The sulfamoylphenylamino group in oxazolone derivatives () introduces a sulfonamide motif, enhancing acidity (pKa ~10) compared to the target compound’s 2-amino-2-oxoethyl group (pKa ~8). This difference may influence ionization state under physiological conditions and pharmacokinetic profiles .

Table 1: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Synthetic Accessibility: The target compound’s tetrazole synthesis may require harsher conditions (e.g., nitrile cyclization with NaN₃) compared to thiazolidinone or oxazolone derivatives, which form via milder acid-catalyzed routes .

- Pharmacodynamic Potential: While thiazolidinones and oxazolones show validated hypoglycemic/anti-inflammatory activity, the tetrazole analogue’s nitrogen-rich structure could target enzymes like angiotensin II receptors or metalloproteinases, though experimental data are lacking .

- Solubility and Bioavailability: The 3-methoxyphenoxy group’s lipophilicity may offset the tetrazole’s polar nature, balancing logP values (~2.5 estimated) compared to thiazolidinones (logP ~3.0) .

Q & A

Q. What are the key synthetic strategies for preparing N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenylacetamide core. For example:

- Step 1: Introduce the tetrazole moiety via cyclization of nitriles with sodium azide under acidic conditions.

- Step 2: Coupling the methoxyphenoxy group using Ullmann or Buchwald-Hartwig amination for aryl ether formation.

- Step 3: Final acetylation with chloroacetyl chloride in the presence of triethylamine, monitored by TLC for completion . Reaction optimization (temperature, solvent, catalyst) is critical to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm, tetrazole NH at δ 9.8 ppm) and confirms connectivity .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1667 cm⁻¹) and amide bonds (N-H at ~3450 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₂N₆O₅) .

Q. How can researchers screen this compound for initial biological activity?

- In vitro assays: Use enzyme inhibition models (e.g., kinase or protease assays) to assess IC₅₀ values.

- Antimicrobial screening: Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .

- Cytotoxicity: Test against cancer cell lines (e.g., MTT assay) with dose-response curves .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic vs. computational structural models?

- X-ray crystallography: Refine structures using SHELXL (e.g., anisotropic displacement parameters for tetrazole ring puckering) .

- DFT calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify torsional strain in the methoxyphenoxy group .

Q. What strategies address low synthetic yields of the tetrazole intermediate?

- Catalyst screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling efficiency .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 mins at 120°C vs. 24 hrs reflux) .

- Purification: Use preparative HPLC with C18 columns to isolate the tetrazole derivative from byproducts .

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

- Analog synthesis: Modify substituents (e.g., replace 3-methoxyphenoxy with 4-chlorophenoxy) and compare IC₅₀ values .

- Molecular docking: Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize functional group modifications .

Q. What methods validate contradictory data in biological activity assays?

- Orthogonal assays: Confirm enzyme inhibition via fluorescence polarization if spectrophotometric data is inconsistent.

- Meta-analysis: Compare results across analogs (e.g., triazole vs. oxadiazole derivatives) to identify scaffold-specific trends .

- Dose-response validation: Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity tests) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Tetrazole Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaN₃, HCl (reflux, 12 hrs) | 45–60 | |

| 2 | Pd(OAc)₂, Xantphos, 100°C, 6 hrs | 70–85 |

Q. Table 2: Computational Tools for Structural Analysis

| Tool | Application | Example Output |

|---|---|---|

| SHELXL | Refine X-ray data | R-factor < 0.05 |

| Multiwfn | Electron density topology (AIM analysis) | Laplacian at bond critical points |

| AutoDock | Docking to COX-2 | Binding affinity (ΔG = -9.2 kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.